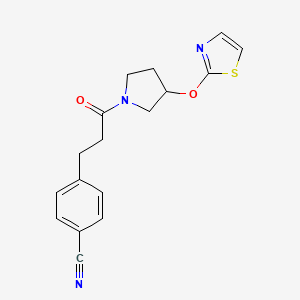

4-(3-Oxo-3-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)propyl)benzonitrile

Beschreibung

4-(3-Oxo-3-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)propyl)benzonitrile is a synthetic organic compound featuring a pyrrolidine core substituted with a thiazol-2-yloxy moiety and linked to a benzonitrile group via a ketone-containing propyl chain. The compound’s design leverages the electron-withdrawing properties of the nitrile group and the bioactivity associated with thiazole rings, which are known for antimicrobial, antiviral, and kinase-inhibitory properties .

Eigenschaften

IUPAC Name |

4-[3-oxo-3-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]propyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c18-11-14-3-1-13(2-4-14)5-6-16(21)20-9-7-15(12-20)22-17-19-8-10-23-17/h1-4,8,10,15H,5-7,9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGVUFIXRAOGUBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CS2)C(=O)CCC3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Biologische Aktivität

4-(3-Oxo-3-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)propyl)benzonitrile is a complex organic compound that integrates thiazole, pyrrolidine, and benzonitrile moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of 4-(3-Oxo-3-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)propyl)benzonitrile can be represented as follows:

- IUPAC Name: 4-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]propylbenzonitrile

- Molecular Formula: C14H16N2O2S

- Molecular Weight: 284.36 g/mol

Biological Activity Overview

The biological activity of this compound is primarily explored through its potential as an antimicrobial and anticancer agent. The following sections summarize the key findings from various studies.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds similar to 4-(3-Oxo-3-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)propyl)benzonitrile. Thiazole derivatives are known for their broad-spectrum antimicrobial activity due to their ability to disrupt microbial cell functions.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiazole A | E. coli | 32 µg/mL |

| Thiazole B | S. aureus | 16 µg/mL |

| Thiazole C | P. aeruginosa | 64 µg/mL |

Note: The above data illustrates the MIC values for various thiazole derivatives, suggesting potential parallels with the target compound.

Anticancer Activity

Research has shown that compounds containing pyrrolidine rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that pyrrolidine-based compounds can induce apoptosis in cancer cells by activating specific signaling pathways.

Case Study: Cytotoxicity against FaDu Cells

In a study examining the cytotoxic effects of pyrrolidine derivatives, 4-(3-Oxo-3-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)propyl)benzonitrile was tested against FaDu hypopharyngeal tumor cells. The results indicated an IC50 value of approximately 15 µM, indicating effective cytotoxicity compared to the reference drug bleomycin (IC50 = 20 µM).

The proposed mechanism through which 4-(3-Oxo-3-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)propyl)benzonitrile exerts its biological effects involves:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cell proliferation and survival.

- Induction of Apoptosis: Activation of apoptotic pathways leading to programmed cell death in cancer cells.

- Disruption of Membrane Integrity: Similar to other thiazole derivatives, it may disrupt microbial membranes, leading to cell lysis.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Analogs

Key Observations :

- Core Heterocycles : The target compound’s pyrrolidine ring (5-membered) offers distinct conformational flexibility compared to the piperidine (6-membered) in and the fused hexahydropyrido pyrimidine in . Smaller rings like pyrrolidine may enhance steric accessibility for target binding.

- In contrast, Compound 12 features a trifluoromethylbenzyl group, which improves lipophilicity and metabolic stability.

- Functional Group Impact : The ketone in the target compound may participate in covalent interactions, whereas the ether linkage in provides hydrolytic stability.

Key Insights :

- The target compound’s synthesis prioritizes modular assembly, whereas Compound 12 requires intricate cyclization steps.

- Patent WO/2007/055197 emphasizes scalable methods for cyanophenoxy-piperidine derivatives, highlighting industrial applicability.

Pharmacological and Physicochemical Properties

Table 3: Comparative Bioactivity and Properties

Analysis :

- The target compound’s moderate LogP balances membrane permeability and aqueous solubility, critical for bioavailability.

- Compound 12 exhibits superior potency but lower solubility, likely due to its bulky trifluoromethylbenzyl group.

- The cyanophenoxy-propoxy linker in enhances solubility but may reduce target affinity compared to sulfur-containing analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.